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molecular formula C20H30O2 B8772723 3,7,11,15-Tetramethyl-2,4,6,10,14-hexadecapentaenoic acid

3,7,11,15-Tetramethyl-2,4,6,10,14-hexadecapentaenoic acid

Cat. No. B8772723
M. Wt: 302.5 g/mol
InChI Key: UUBHZHZSIKRVIV-UHFFFAOYSA-N
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Patent
US06369251B1

Procedure details

Under argon atmosphere, potassium hydroxide (19.4 g) was dissolved in 2-propanol (200 ml) under reflux, and the solution was added dropwise with (2E, 4E, 6E, 10E)-3,7,11,15-tetramethyl-2,4,6,10,14-hexadecapentaenoic acid ethyl ester (48.6 g) dissolved in 2-propanol (50 ml). After the mixture was stirred for 10 minutes under reflux, ice water was added to the reaction mixture and the aqueous layer was washed with n-hexane. The aqueous layer was made acid with 10% aqueous hydrochloric acid, and then extracted with diisopropyl ether. The organic layer was washed with brine and dried over magnesium sulfate, and the solvent was evaporated under reduced pressure to obtain crude (2E, 4E, 6E, 10E)-3,7,11,15-tetramethyl-2,4,6,10,14-hexadecapentaenoic acid (35.7 g, purity: 62.2%) as orange crystals.
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
2E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
6E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
10E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3,7,11,15-tetramethyl-2,4,6,10,14-hexadecapentaenoic acid ethyl ester
Quantity
48.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].C([O:5][C:6](=[O:26])[CH:7]=[C:8]([CH3:25])[CH:9]=[CH:10][CH:11]=[C:12]([CH3:24])[CH2:13][CH2:14][CH:15]=[C:16]([CH3:23])[CH2:17][CH2:18][CH:19]=[C:20]([CH3:22])[CH3:21])C>CC(O)C>[CH3:25][C:8]([CH:9]=[CH:10][CH:11]=[C:12]([CH3:24])[CH2:13][CH2:14][CH:15]=[C:16]([CH3:23])[CH2:17][CH2:18][CH:19]=[C:20]([CH3:22])[CH3:21])=[CH:7][C:6]([OH:26])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
19.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(C)O
Step Three
Name
2E
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4E
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
6E
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
10E
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
3,7,11,15-tetramethyl-2,4,6,10,14-hexadecapentaenoic acid ethyl ester
Quantity
48.6 g
Type
reactant
Smiles
C(C)OC(C=C(C=CC=C(CCC=C(CCC=C(C)C)C)C)C)=O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After the mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WASH
Type
WASH
Details
the aqueous layer was washed with n-hexane
EXTRACTION
Type
EXTRACTION
Details
extracted with diisopropyl ether
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(=CC(=O)O)C=CC=C(CCC=C(CCC=C(C)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 35.7 g
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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